tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methoxyethyl group, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butyl group and subsequent alkylation with a methoxyethyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-methoxyethyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically involving the methoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the piperazine ring or the methoxyethyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It is also used in the development of new drugs targeting specific biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drugs with potential anti-inflammatory, anti-cancer, and anti-microbial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl piperazine-1-carboxylate
Comparison: tert-Butyl 2-(2-Methoxyethyl)piperazine-1-carboxylate is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its unique structure also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H24N2O3 |
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Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-9-10(14)5-8-16-4/h10,13H,5-9H2,1-4H3 |
InChI Key |
VQEFIDZUOYBKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCOC |
Origin of Product |
United States |
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